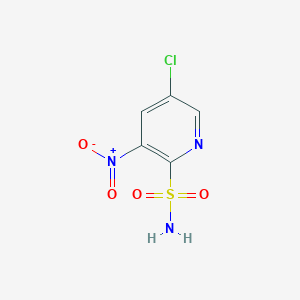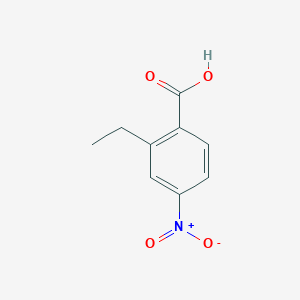![molecular formula C5H9N3O B13534378 [2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
[2-(aminomethyl)-1H-imidazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(aminomethyl)-1H-imidazol-5-yl]methanol: is a heterocyclic compound that features an imidazole ring substituted with an aminomethyl group and a hydroxymethyl group Imidazoles are a class of five-membered ring compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-1H-imidazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal, formaldehyde, and ammonia, which forms the imidazole ring. The aminomethyl and hydroxymethyl groups can be introduced through subsequent functionalization steps.
Cyclization Reaction: Glyoxal reacts with formaldehyde and ammonia to form the imidazole ring.
Functionalization: Introduction of the aminomethyl group can be achieved through reductive amination, while the hydroxymethyl group can be introduced via hydroxymethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(aminomethyl)-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure is similar to that of histidine, an essential amino acid, which allows it to interact with biological systems in unique ways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.
Industry
In industry, this compound can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of [2-(aminomethyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: The parent compound of the imidazole family.
Histamine: A biologically active compound derived from histidine.
Uniqueness
What sets [2-(aminomethyl)-1H-imidazol-5-yl]methanol apart from these similar compounds is the presence of both aminomethyl and hydroxymethyl groups. These functional groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Formule moléculaire |
C5H9N3O |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
[2-(aminomethyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C5H9N3O/c6-1-5-7-2-4(3-9)8-5/h2,9H,1,3,6H2,(H,7,8) |
Clé InChI |
XNLSFFYWKOVUTE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)






![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)



![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)

